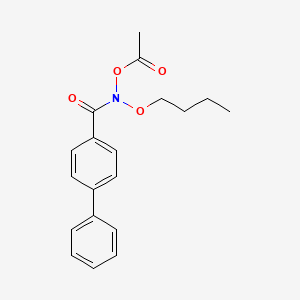

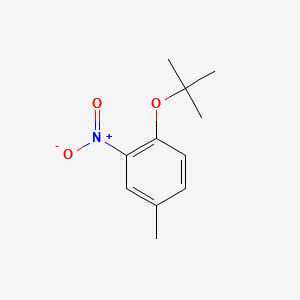

![molecular formula C7H6N2O B583105 Imidazo[1,2-a]pyridin-3-ol CAS No. 150359-29-8](/img/structure/B583105.png)

Imidazo[1,2-a]pyridin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridin-3-ol is a heterocyclic compound with an imidazole ring fused to a pyridine ring. It is a versatile scaffold that has been extensively used in the synthesis of biologically active compounds. This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold can be achieved from easily available chemicals and has been employed in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been used for its synthesis .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-3-ol involves an imidazole ring fused to a pyridine ring. The structures of synthesized compounds were accomplished through FT-IR,1H NMR,13C NMR, mass, and elemental analysis data .Chemical Reactions Analysis

The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has also been described .科学的研究の応用

Imidazo[1,2-a]pyridin-3-ol: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Applications: Imidazo[1,2-a]pyridin-3-ol derivatives have shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs. Their unique chemical structure allows for versatility in drug design, potentially leading to new treatments for various types of cancer .

Material Science: This compound’s structural characteristics make it useful in material science. It can contribute to the development of new materials with specific optical behaviors, which can be applied in various technological advancements .

Optoelectronic Devices: Due to its luminescent properties, Imidazo[1,2-a]pyridin-3-ol is valuable in creating optoelectronic devices. These devices are crucial in fields like telecommunications and information processing .

Sensors: The compound’s sensitivity to light and other environmental factors makes it an excellent candidate for sensor technology. Sensors based on this compound could be used in environmental monitoring or medical diagnostics .

Confocal Microscopy and Imaging: Imidazo[1,2-a]pyridin-3-ol derivatives can serve as emitters for confocal microscopy and imaging, providing clearer images for biological research and medical diagnostics .

Insomnia Treatment: In medicine, derivatives such as zolpidem are used to treat short-term insomnia and some brain function disorders, showcasing the compound’s significance in neurological applications .

作用機序

Target of Action

Imidazo[1,2-a]pyridin-3-ol is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been utilized as the core backbone for the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors . KRAS G12C is a common mutation in various cancers and is thus a primary target of this compound .

Mode of Action

The compound interacts with its targets through covalent bonding . This interaction results in the inhibition of the target protein, disrupting its normal function and leading to potential therapeutic effects .

Biochemical Pathways

The compound’s action affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting key components of this pathway, the compound can potentially slow or halt the progression of certain cancers .

Result of Action

The compound’s action results in the inhibition of the KRAS G12C-mutated cells, leading to potential anticancer effects . Preliminary bio-evaluation screening delivered compound I-11, a derivative of Imidazo[1,2-a]pyridin-3-ol, as a potent anticancer agent .

Action Environment

The compound’s wide range of applications in medicinal chemistry suggests it may be effective in various biological environments .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridin-3-ol has a wide range of applications in medicinal chemistry and material science . It has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

特性

IUPAC Name |

imidazo[1,2-a]pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXJLHKXVOHJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666137 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150359-29-8 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Does Imidazo[1,2-a]pyridin-3-ol exhibit bioluminescence when paired with the NanoKAZ/NanoLuc luciferase system?

A1: Despite incorporating structural elements found in actual NanoKAZ/NanoLuc substrates, Imidazo[1,2-a]pyridin-3-ol did not display bioluminescence with this luciferase system. []

Q2: How does the chemiluminescence of Imidazo[1,2-a]pyridin-3-ol manifest?

A2: While not bioluminescent with the tested luciferase, Imidazo[1,2-a]pyridin-3-ol exhibits chemiluminescence in a phosphate buffer solution. The intensity of the emitted light signal varies and can be further enhanced by adding a quaternary ammonium salt to the buffer. [] This approach was crucial for determining the emission spectra of this and other luciferin analogs in the study.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl, [[(1,1-dimethylethoxy)carbonyl]oxy]- (9CI)](/img/no-structure.png)

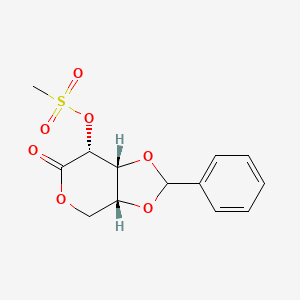

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)

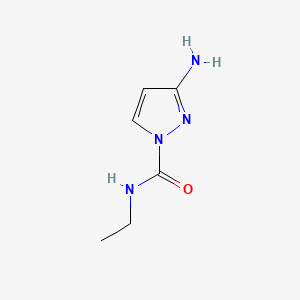

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)